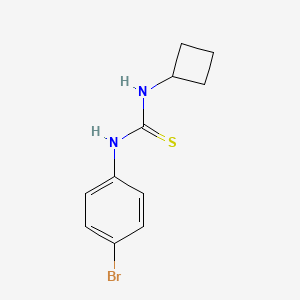

1-(4-Bromophenyl)-3-cyclobutylthiourea

Description

Historical Context and Evolution of Thiourea-Containing Bioactive Molecules

The exploration of thiourea's biological potential has a rich history. Initially recognized for its utility in organic synthesis as a precursor for heterocycles like pyrimidines and thiazoles, its medicinal applications began to emerge over time. wikipedia.org Early examples of thiourea-containing drugs include chemotherapeutic agents used to treat infections. nih.gov For instance, some thiourea (B124793) derivatives were historically used in the treatment of Mycobacterium tuberculosis infections. nih.gov The discovery of the antithyroid properties of thiourea in the 1930s marked a significant milestone, leading to the use of compounds like thiouracil for hyperthyroidism. taylorandfrancis.com Over the decades, the understanding of thiourea's ability to interact with biological targets has grown, paving the way for the development of a wide array of bioactive molecules. nih.govbohrium.com

Significance of the Thiourea Scaffold in Drug Discovery

The thiourea moiety is considered a "privileged structure" in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets, a crucial aspect of its pharmacological activity. nih.govbohrium.comresearchgate.net This scaffold is a common framework in a variety of bioactive compounds with a broad spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.netbiointerfaceresearch.com The versatility of the thiourea scaffold allows for diverse structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netbiointerfaceresearch.com Its derivatives have been investigated as inhibitors for various enzymes, highlighting their potential in targeted therapies. researchgate.netacs.orgnih.gov The ability of the thiourea functional group to modulate physicochemical properties, such as lipophilicity, further enhances its importance in the design and development of new drugs. researchgate.netnih.gov

Overview of 1-(4-Bromophenyl)-3-cyclobutylthiourea in Research Context

While the broader class of thiourea derivatives has been extensively studied, research specifically on this compound appears to be more limited in the public domain. The available information primarily centers on its synthesis and structural characterization.

The synthesis of related compounds, such as 1-(4-bromophenyl)-3-(3-chloropropanoyl)thiourea, has been described, involving the reaction of 4-bromoaniline (B143363) with an appropriate isothiocyanate. nih.gov Similarly, the synthesis of N-([1,1ʹ-biaryl]‐4‐yl)‐1‐naphthamide derivatives has been achieved through the condensation of commercially available naphthoyl chloride and 4-bromoaniline. researchgate.net These synthetic pathways suggest that this compound can likely be synthesized from 4-bromoaniline and cyclobutyl isothiocyanate.

Detailed biological evaluations of this compound are not extensively reported in the available literature. However, the structural components of the molecule, namely the 4-bromophenyl group and the cyclobutyl moiety, are present in other biologically active compounds. For instance, various derivatives containing the 4-bromophenyl group have been synthesized and investigated for their potential as antimicrobial and antioxidant agents. mdpi.com The cyclobutane (B1203170) ring is also a feature in some pharmacologically relevant molecules. researchgate.netnih.govepa.gov

Given the established biological significance of the thiourea scaffold and its substituted derivatives, this compound represents a compound of interest for further investigation into its potential therapeutic applications.

Structure

3D Structure

Properties

CAS No. |

885266-88-6 |

|---|---|

Molecular Formula |

C11H13BrN2S |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-cyclobutylthiourea |

InChI |

InChI=1S/C11H13BrN2S/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15) |

InChI Key |

NYZCJPYHRURCII-UHFFFAOYSA-N |

SMILES |

C1CC(C1)NC(=S)NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1CC(C1)NC(=S)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromophenyl 3 Cyclobutylthiourea and Analogs

Established Reaction Pathways for Thiourea (B124793) Synthesis

The formation of the thiourea backbone can be achieved through several classical and well-documented chemical transformations. These methods often involve the reaction of an amine with a suitable thiocarbonyl source.

From Isothiocyanates: The most common and straightforward method for preparing unsymmetrically N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.gov This "click-type" coupling is typically efficient and proceeds under mild conditions, often leading to high yields of the desired thiourea. nih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate. A variety of solvents can be used, and in some cases, the reaction can be performed under solvent-free conditions. nih.gov The use of an aqueous medium has also been reported as a sustainable approach. organic-chemistry.org

From Cyanamides: Thioureas can be synthesized from cyanamides, particularly through the reaction with hydrogen sulfide. bibliotekanauki.pl The cyanamide (B42294) itself can be prepared through various methods, including the dehydration of urea (B33335) or the decomposition of lime nitrogen. bibliotekanauki.pl The reaction of cyanamide with H₂S is typically conducted in an aqueous ammonia (B1221849) solution. bibliotekanauki.pl This pathway is particularly relevant for the industrial production of the parent compound, thiourea. wikipedia.org A general method for preparing N-aryl cyanamides from aryl thioureas has also been described, highlighting the reversible nature of these chemical transformations under certain conditions. nih.gov

From Thiophosgene (B130339): Thiophosgene (CSCl₂) serves as a highly reactive precursor for thiourea synthesis. researchgate.net It reacts readily with two equivalents of an amine to form symmetrical thioureas. For unsymmetrical thioureas, a stepwise addition of amines can be employed. However, the high toxicity and hazardous nature of thiophosgene limit its widespread use in modern synthesis. oup.com The reaction typically proceeds by nucleophilic substitution, where the amine displaces the chloride ions. mdpi.com

From Carbon Disulfide: Carbon disulfide (CS₂) is another key reagent for thiourea synthesis. The reaction with amines proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can then react with another amine to yield the thiourea. This method is versatile and can be used for the synthesis of both symmetrical and unsymmetrical thioureas. acs.org The reaction can be promoted by various reagents, such as carbon tetrabromide, which facilitates the conversion of the dithiocarbamate to a more reactive species. lnu.edu.cn One-pot procedures starting from an amine and carbon disulfide have been developed to streamline the synthesis. nih.gov

Table 1: Comparison of Established Thiourea Synthesis Pathways

| Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Isothiocyanates | Amines | High efficiency, mild conditions, "click" reactivity. nih.gov | Availability and stability of isothiocyanate precursors can be a limitation. nih.gov |

| Cyanamides | Hydrogen Sulfide, Ammonia | Utilizes simple starting materials. bibliotekanauki.pl | Primarily used for unsubstituted thiourea; can involve hazardous reagents like H₂S. bibliotekanauki.plresearchgate.net |

| Thiophosgene | Amines | High reactivity. researchgate.net | Highly toxic and hazardous reagent. oup.com |

| Carbon Disulfide | Amines | Readily available starting material, versatile. acs.org | Can require reaction promoters and may form byproducts. nih.govlnu.edu.cn |

Targeted Synthesis of 1-(4-Bromophenyl)-3-cyclobutylthiourea

Based on the established methodologies, the most direct and efficient route for the synthesis of this compound would involve the reaction of 4-bromophenyl isothiocyanate with cyclobutylamine.

Proposed Synthetic Route:

Step 1: Formation of 4-bromophenyl isothiocyanate. While commercially available, this intermediate can be synthesized from 4-bromoaniline (B143363). Common methods include reaction with thiophosgene or carbon disulfide in the presence of a suitable coupling agent. nih.gov

Step 2: Reaction with cyclobutylamine. The 4-bromophenyl isothiocyanate is then reacted with cyclobutylamine. This nucleophilic addition reaction is expected to proceed smoothly, likely at room temperature or with gentle heating, in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The product, this compound, could then be isolated through standard workup and purification techniques like filtration or column chromatography. nih.gov

This approach leverages the high reliability and yields associated with the amine-isothiocyanate coupling reaction. nih.gov

Modern Enabling Chemical Technologies in Thiourea Synthesis

Recent advancements in chemical synthesis have introduced several technologies that offer significant advantages over traditional batch methods, including improved efficiency, safety, and sustainability. nih.govbohrium.com

Flow Chemistry: Continuous-flow synthesis has emerged as a powerful tool for the preparation of thioureas. researchgate.netnih.govmdpi.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov A multicomponent flow approach reacting isocyanides, amines, and an aqueous polysulfide solution has been developed for the synthesis of a diverse range of thioureas. nih.govmdpi.com The products often crystallize directly from the reaction stream, simplifying purification. nih.gov

Photo- and Electro-chemistry: Photochemical methods have been explored for related syntheses, for instance, in the photocatalytic synthesis of ureas using a TiO₂-zeolite catalyst. nih.gov Sunlight has been utilized for the synthesis of symmetrical N,N'-diaryl thioureas from anilines and carbon disulfide in water. nih.gov Schreiner's thiourea has been used as a photocatalyst for acetalization reactions, demonstrating the potential of thiourea derivatives in photochemical transformations. rsc.orgresearchgate.netrsc.org Electrochemical synthesis offers another green alternative. For example, 2-aminothiazoles have been synthesized from active methylene (B1212753) ketones and thioureas using an electrochemical method with NH₄I as a mediator. nih.gov

Microwave and Ultrasound Irradiations: Microwave-assisted synthesis has been shown to significantly accelerate the formation of thioureas, often in solvent-free conditions. rsc.orgresearchgate.net Symmetrically disubstituted thioureas can be prepared by heating urea or thiourea with aromatic amines in a conventional microwave oven. rsc.org This method dramatically reduces reaction times from hours to minutes. researchgate.net Similarly, ultrasound irradiation provides a sustainable energy source for thiourea synthesis. researchgate.netrsc.orgnih.gov It has been used to promote the reaction of isothiocyanates with amines, leading to quantitative yields under mild conditions. researchgate.net Ultrasound has also been employed in the synthesis of N-aroyl thioureas and other heterocyclic compounds derived from thiourea. nih.govacs.orgrsc.org

Table 2: Overview of Modern Synthetic Technologies for Thioureas

| Technology | Principle | Advantages |

|---|---|---|

| Flow Chemistry | Continuous reaction in a microreactor. nih.gov | Enhanced safety, precise control, scalability, simplified purification. nih.govmdpi.com |

| Photochemistry | Use of light to initiate reactions. nih.gov | Green energy source, mild conditions. nih.govrsc.org |

| Electrochemistry | Use of electricity to drive reactions. nih.gov | Reduced waste, high selectivity. nih.gov |

| Microwave Irradiation | Use of microwave energy to heat reactions. mdpi.com | Rapid reaction rates, higher yields, solvent-free options. rsc.orgnih.gov |

| Ultrasound Irradiation | Use of sonic waves to promote reactions. rsc.org | Mild conditions, high yields, environmentally friendly. researchgate.netnih.gov |

Synthetic Route Optimization and Yield Enhancement Strategies

Optimizing the synthesis of thioureas involves careful consideration of reaction conditions, catalysts, and purification methods to maximize yield and purity while minimizing cost and environmental impact.

Reaction Condition Optimization: Key parameters such as solvent, temperature, and reaction time play a crucial role. For instance, in the carbon disulfide method, the choice of solvent can significantly impact the yield, with polar aprotic solvents like DMF sometimes being more effective. lnu.edu.cn For microwave-assisted syntheses, optimizing the power and irradiation time is critical to prevent decomposition while ensuring complete reaction. mdpi.com In a study on the synthesis of thiourea from urea and Lawesson's reagent, the optimal conditions were found to be a reaction time of 3.5 hours at 75°C with a specific mass ratio of reactants, leading to an average yield of 62.37%. bibliotekanauki.pl

Catalysis: The use of catalysts can improve reaction rates and yields. In the synthesis of cyanamides from aryl thioureas, a base-mediated strategy is employed. nih.gov For certain transformations involving thioureas, such as the Biginelli reaction to form dihydropyrimidinones, Lewis acids like samarium perchlorate (B79767) have been used as effective catalysts under ultrasound irradiation. nih.gov

Purification and Isolation: Simplifying the purification process is a key aspect of optimization. Flow chemistry often allows for the direct crystallization of the product from the reaction mixture, eliminating the need for chromatographic purification. nih.govmdpi.com In mechanochemical synthesis, where reactions are performed by grinding solid reagents, the products are often obtained in high purity after a simple work-up. nih.gov An "on-water" synthesis of unsymmetrical thioureas from isothiocyanates and amines allows for simple product isolation by filtration and recycling of the water effluent. organic-chemistry.org

Process Improvement: An improved process for the industrial preparation of thiourea from calcium cyanamide involves careful control of pH, temperature, and the rate of addition of gaseous reactants (CO₂ and H₂S) to achieve conversions of 85-92.5% and yields of 65-75%. google.com

Preclinical Pharmacological Investigations of 1 4 Bromophenyl 3 Cyclobutylthiourea and Derivative Libraries

Antineoplastic Activity Evaluations

The search for more effective and less toxic anticancer drugs is a perpetual endeavor in medicinal chemistry. Compounds featuring the 4-bromophenyl moiety have shown significant potential in this area. nih.govmdpi.com The unique electronic and steric properties conferred by the bromine atom on the phenyl ring can influence molecular interactions with biological targets, leading to cytotoxic and antiproliferative effects against cancer cells.

In Vitro Antiproliferative and Cytotoxic Assessments in Cancer Cell Lines

Research into various classes of compounds containing the 4-bromophenyl group has consistently highlighted its importance for anticancer activity. For instance, studies on coelenteramine derivatives have identified the 4-bromophenyl moiety as essential for their cytotoxic potential against cancer cell lines such as MCF-7 (breast) and PC-3 (prostate). nih.gov Similarly, the anticancer action of certain 1,4-dihydropyridines is attributed in part to the presence of a 4-bromophenyl group. mdpi.com

In the context of 1,2,4-triazole (B32235) analogs, which share structural similarities with thioureas, derivatives bearing a bromophenyl substituent have been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net These compounds have demonstrated growth inhibitory effects against a panel of human cancer cell lines, with some showing notable activity against specific cell lines like the CNS cancer cell line SNB-75. nih.gov The antiproliferative activity of these compounds suggests that the bromophenyl group contributes significantly to their mechanism of action, which may involve the inhibition of critical cellular processes like tubulin polymerization. nih.gov

The antiproliferative activity of various compounds with structural similarities to 1-(4-Bromophenyl)-3-cyclobutylthiourea has been documented across different cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Coelenteramine Derivatives | MCF-7 (breast), PC-3 (prostate) | Cytotoxicity | nih.gov |

| 1,4-Dihydropyridines | HeLa (cervical), MCF-7 (breast) | Reduced cell viability | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | SNB-75 (CNS), UO-31 (renal), CCRF-CEM (leukemia), EKVX (non-small cell lung), OVCAR-5 (ovarian) | Growth inhibition | nih.gov |

| Quinazoline Derivatives | A549 (lung), NCI-H460 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), HeLa (cervical) | Strong antiproliferative activity | nih.gov |

Cell Line Selectivity and Differential Activity Studies

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Studies on various bromophenyl-containing compounds have shown promising, albeit varied, selectivity profiles. For example, certain 1,4-dihydropyridines demonstrated greater cytotoxicity towards HeLa and MCF-7 cancer cells compared to normal human fibroblast cells. mdpi.com

In Vivo Antitumor Efficacy in Preclinical Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug discovery. While direct in vivo data for this compound is not available, studies on other compounds provide insights into the potential of this chemical class. For instance, in a mouse xenograft model using 4T1 breast cancer cells, the antitumor efficacy of certain compounds was evaluated, demonstrating the potential for tumor growth inhibition in a living organism. researchgate.net

Furthermore, in vivo studies with phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which act as prodrugs, have shown significant reduction or arrest of tumor growth in murine MCF7 xenograft models. mdpi.com These findings underscore the potential of compounds with related structural features to exhibit meaningful antitumor effects in preclinical settings.

Antimicrobial Efficacy Profiling

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. Thiourea (B124793) derivatives and compounds containing a 4-bromophenyl group have been investigated for their potential to address this need.

Antibacterial Spectrum and Potency against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli)

The 4-bromophenyl moiety has been incorporated into various molecular scaffolds to enhance antibacterial activity. For example, N-(4-bromophenyl)furan-2-carboxamide has been shown to be effective against clinically isolated drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Bromophenol derivatives have also demonstrated significant antibacterial activity against S. aureus and MRSA, with some compounds showing greater efficacy against the resistant strain. nih.gov The proposed mechanism for this enhanced activity against Gram-positive bacteria like S. aureus is the relative ease with which these compounds can diffuse through the peptidoglycan layer compared to the more complex outer membrane of Gram-negative bacteria like Escherichia coli. nih.gov

While some brominated compounds exhibit less potent effects against Gram-negative bacteria, they can still interfere with virulence factors such as biofilm formation. nih.gov The antibacterial activity of pyrazine (B50134) carboxamide derivatives has also been evaluated against extensively drug-resistant Salmonella Typhi, with some analogs showing promising minimum inhibitory concentrations (MIC). mdpi.com

The following table summarizes the antibacterial activity of various compounds structurally related to this compound.

| Compound Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

| N-(4-Bromophenyl)furan-2-carboxamide | MRSA, A. baumannii, K. pneumoniae, E. cloacae | Antibacterial activity | nih.gov |

| Bromophenol Derivatives | S. aureus, MRSA | Significant antibacterial zone of inhibition | nih.gov |

| Pyrazine Carboxamides | XDR S. Typhi | Antibacterial activity with MIC of 6.25 µg/mL for the most active compound | mdpi.com |

| 1,3,4-Oxadiazole (B1194373) Derivatives | S. aureus | Restriction of bacterial growth | researchgate.net |

| Sesquiterpenoids | S. aureus, E. coli | Sensitization to antibiotics | nih.gov |

Antifungal Activity against Fungal Pathogens

In addition to antibacterial properties, thiourea and bromophenyl-containing compounds have been explored for their antifungal potential. Fungal infections, particularly those caused by resistant strains, are a growing concern. Derivatives of 1,2,4-triazole, a heterocyclic system that can be considered a bioisostere of the thiourea group in some contexts, have demonstrated notable antifungal effects. nih.govzsmu.edu.ua

Antiviral Properties: Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV)

The therapeutic potential of thiourea derivatives has been extended to virology, with studies demonstrating notable activity against several persistent and challenging viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Hepatitis C Virus (HCV): Research into synthetic libraries of thiourea derivatives has identified potent inhibitors of HCV. A cell-based HCV subgenomic replicon assay was used to evaluate a series of these compounds, revealing that structural characteristics, such as the length and position of an alkyl linker, significantly influence their anti-HCV efficacy. nih.gov One of the most effective compounds identified in this series was a thiourea derivative featuring a six-carbon alkyl linker at the meta-position of the central phenyl ring, which demonstrated an EC₅₀ value of 0.047 µM and a high selectivity index of 596. nih.gov In other studies, novel (5-oxazolyl)phenyl thiourea derivatives also exhibited potent antiviral activity against HCV, with some compounds showing IC₅₀ values in the range of 0.28–0.92 μM, coupled with low cytotoxicity. researchgate.net

Human Immunodeficiency Virus (HIV): The thiourea scaffold is a key feature of several non-nucleoside reverse transcriptase inhibitors (NNRTIs). Phenyl ethyl thiourea (PET) derivatives, in particular, have been a focus of structure-activity relationship (SAR) studies. frontiersin.org Investigations into a series of PET derivatives with chloro-substituents on the phenyl ring—structurally analogous to a bromo-substituent—yielded compounds with anti-HIV-1 activity. frontiersin.org For instance, a 2-chloro derivative showed an EC₅₀ value of 67.05 µM, while a 4-chloro derivative had an EC₅₀ of 69.48 µM. frontiersin.org These findings suggest that the hydrophobic character of the linker is favorable for antiviral activity. frontiersin.org Further supporting this, the compound N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) was specifically designed as an NNRTI with efficacy against drug-resistant HIV-1 strains. mdpi.com

Hepatitis B Virus (HBV): While the thiourea class of compounds has demonstrated a promising range of biological activities, including antiviral effects against HCV and HIV, specific preclinical investigations into their efficacy against the Hepatitis B Virus (HBV) are not extensively documented in the available literature. Phenylpropenamides are a class of molecules that have been shown to inhibit HBV replication but are not active against HIV-1, underscoring that antiviral activity is highly specific. nih.gov Current research for novel HBV inhibitors is focused on various other chemical classes, such as triazolo-pyrimidine derivatives, betulin (B1666924) derivatives, and natural products. nih.govmedchemexpress.com

Table 1: Antiviral Activity of Representative Thiourea Derivatives

| Compound Class | Virus | Activity (EC₅₀/IC₅₀) | Source(s) |

|---|---|---|---|

| Phenyl Ethyl Thiourea (PET) Derivative (2-chloro) | HIV-1 | 67.05 µM | frontiersin.org |

| Phenyl Ethyl Thiourea (PET) Derivative (4-chloro) | HIV-1 | 69.48 µM | frontiersin.org |

| Phenyl Thiourea Derivative (meta-substituted) | HCV | 0.047 µM | nih.gov |

Antiprotozoal Activities: Leishmaniasis and Malaria

Thiourea derivatives have emerged as a promising scaffold for the development of new antiprotozoal agents, with significant activity demonstrated against the parasites responsible for leishmaniasis and malaria.

Leishmaniasis: Multiple studies have highlighted the potent antileishmanial effects of thiourea-based compounds. A series of newly synthesized thiourea derivatives showed significant in vitro potency against various Leishmania species. nih.gov Compounds 4g, 20a, and 20b were effective against L. major, L. tropica, and L. donovani promastigotes, with IC₅₀ values in the low submicromolar range. nih.gov Specifically, compound 4g displayed the highest activity against the intracellular amastigote form of L. major. nih.govgoogle.com The mechanism of action for these compounds appears to involve the inhibition of crucial parasite enzymes, dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are vital for the folate metabolic pathway essential for parasite proliferation. nih.govgoogle.com Another study focusing on N,N'-disubstituted thioureas identified nine derivatives active against Leishmania amazonensis promastigotes, with IC₅₀ values ranging from 21.48 to 189.10 µM and generally low cytotoxicity. phcogj.com The most promising of these also showed activity against amastigotes, with their leishmanicidal action being largely independent of nitric oxide production. phcogj.com

Malaria: The antiprotozoal activity of the thiourea class extends to the Plasmodium parasite, the causative agent of malaria. Research has shown that thiourea derivatives can inhibit both wild-type and resistant mutant strains of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in antimalarial therapy. nih.gov

Table 2: Antileishmanial Activity of Selected Thiourea Derivatives

| Compound Series | Parasite Species | Activity (IC₅₀) | Target Cell Form | Source(s) |

|---|---|---|---|---|

| N,N'-disubstituted thioureas | Leishmania amazonensis | 21.48 - 189.10 µM | Promastigotes | phcogj.com |

| N,N'-disubstituted thioureas | Leishmania amazonensis | 70 - 150 µM | Amastigotes | phcogj.com |

| Designed Thiourea Derivatives | L. major, L. tropica, L. donovani | Low submicromolar | Promastigotes | nih.gov |

Other Therapeutic Potentials

Antioxidant Activity

Thiourea and its derivatives are recognized for their antioxidant properties, acting as effective free radical scavengers. nih.gov This activity is crucial, as oxidative stress from free radicals is implicated in numerous disease pathologies, including carcinogenesis and atherosclerosis. nih.gov The antioxidant capacity of thiourea compounds has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) tests. nih.gov

Studies have demonstrated that the molecular structure of the thiourea derivative significantly influences its antioxidant potential. For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a more effective radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). nih.gov In another study, a newly synthesized N-acyl thiourea derivative containing a 6-methylpyridine moiety exhibited a notable antioxidant capacity of approximately 43% in the DPPH assay. researchgate.net The mechanism underlying this antioxidant ability is believed to be hydrogen atom transfer, which is preferred over single-electron transfer when these derivatives interact with free radicals. nih.gov The presence of nitrogen and sulfur atoms in the thiourea core act as hydrogen-binding and complementary binding areas, respectively, contributing to their ability to neutralize reactive oxygen species. nih.gov

Anti-inflammatory Response Modulation

The scaffold of this compound contains structural elements, namely the bromophenol and thiourea moieties, that are associated with anti-inflammatory activity. researchgate.net Bromophenols derived from marine organisms have demonstrated significant antioxidant and anti-inflammatory effects. researchgate.net Furthermore, the thiourea core is a key component in molecules designed as inhibitors of inflammatory enzymes.

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammatory responses. nih.gov While direct studies on this compound are limited, research on related heterocyclic compounds provides insight into potential mechanisms. For instance, replacing the free carboxylic group found in many non-steroidal anti-inflammatory drugs (NSAIDs) with rings like 1,3,4-oxadiazole has led to compounds with increased anti-inflammatory activity and better affinity for the COX-2 isoform. mdpi.com This strategy reduces the gastrotoxicity often associated with traditional NSAIDs. nih.gov Given that thiourea derivatives possess a broad spectrum of biological activities, their potential to modulate inflammatory pathways, possibly through COX inhibition or other mechanisms, remains a significant area for therapeutic exploration.

Pharmacological Characterization in Preclinical Contexts

Assessment of Biological Membrane Permeability and Bioavailability Considerations

The therapeutic success of a drug candidate is highly dependent on its pharmacokinetic profile, including its ability to permeate biological membranes and achieve adequate bioavailability. Thiourea derivatives have been the subject of such evaluations, with both computational and experimental studies suggesting favorable properties.

In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions for several series of thiourea derivatives have been promising. One study on newly synthesized antileishmanial thioureas reported that the derivatives showed satisfactory theoretical ADMET properties. phcogj.com Similarly, theoretical calculations for amiridine-thiourea conjugates predicted favorable intestinal absorption and the ability to cross the blood-brain barrier. nih.gov The lipophilicity and membrane permeability of thioureas are influenced by their substituents; aryl groups, such as the bromophenyl group, affect their hydrophobic nature and can facilitate DNA intercalation or binding to proteins.

Experimental studies have provided further insights. Research on a neuroprotective isothiourea derivative, NT-1505, showed that it could induce electrical current across a planar bilayer lipid membrane, demonstrating a direct interaction with lipid membranes. This compound was found to cause moderate protonophoric uncoupling of mitochondria, an action that relies on its ability to traverse mitochondrial membranes. The capacity of the thiourea moiety to form hydrogen bonds and interact with anions can explain its ability to cross cell membranes, a key factor in its extensive biological activity.

Preliminary Biocompatibility and Non-Mutagenicity Assessments for Therapeutic Relevance

The preclinical evaluation of a novel therapeutic candidate's biocompatibility and mutagenic potential is a critical step in establishing its safety profile for potential clinical applications. For this compound and its derivative libraries, this involves a series of in vitro assessments to determine their effects on cell viability and their potential to induce genetic mutations. While specific data for this compound is not detailed in the available research, the general methodologies and findings for analogous thiourea derivatives provide a framework for understanding its likely preclinical profile.

Biocompatibility Assessment through In Vitro Cytotoxicity Assays

The initial assessment of biocompatibility is typically conducted using in vitro cytotoxicity assays on various cell lines. These assays are crucial for determining the concentration at which a compound may become toxic to cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely employed colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. farmaciajournal.com A decrease in metabolic activity suggests a cytotoxic effect.

Substituted thiourea derivatives have been shown to possess cytotoxic activity against both cancerous and normal cells. nih.gov To ascertain the therapeutic potential, it is desirable for a compound to exhibit selective cytotoxicity towards cancer cells while having minimal impact on normal, healthy cells. For instance, studies on various thiourea derivatives have been conducted on a panel of human cancer cell lines, such as breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), and colorectal adenocarcinoma (Caco-2), alongside normal cell lines like human keratinocytes (HaCaT) or non-tumorigenic breast epithelial cells (MCF12F). farmaciajournal.comnih.govbiorxiv.org

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher cytotoxic potency. Research on some thiourea derivatives has demonstrated potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov In contrast, some derivatives have shown favorable selectivity with higher IC₅₀ values for normal cell lines, suggesting a wider therapeutic window. nih.gov For example, certain brominated acetophenone (B1666503) derivatives have been evaluated for their effects on the viability of the normal breast epithelial cell line MCF12F, with some showing low cytotoxicity at concentrations up to 100 µg/mL. farmaciajournal.com

Interactive Table: Cytotoxicity of Representative Thiourea Derivatives on Various Cell Lines

| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 (colon cancer) | MTT | 1.5 ± 0.72 | nih.gov |

| 4-CF₃-phenylthiourea | SW620 (colon cancer) | MTT | 5.8 ± 0.76 | nih.gov |

| 4-chlorophenylthiourea | SW620 (colon cancer) | MTT | 7.6 ± 1.75 | nih.gov |

| 3-chloro-4-fluorophenylthiourea | SW620 (colon cancer) | MTT | 9.4 ± 1.85 | nih.gov |

| OXZ-9 (oxazole derivative) | MCF-7 (breast cancer) | MTT | 11.56 | ijpronline.com |

| OXZ-11 (oxazole derivative) | MCF-7 (breast cancer) | MTT | 14.63 | ijpronline.com |

| DSA-00 (thiourea derivative) | HepG2 (liver cancer) | MTT | 329.6 | biorxiv.org |

| DSA-02 (thiourea derivative) | HepG2 (liver cancer) | MTT | 323.5 | biorxiv.org |

Note: The data presented is for analogous thiourea derivatives and is intended to be representative of the analyses performed for this class of compounds.

Assessment of Mutagenic Potential

A crucial aspect of preclinical safety evaluation is the assessment of a compound's potential to cause genetic mutations, a property known as mutagenicity. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screening method for identifying mutagenic potential. nih.gov This test utilizes specific strains of bacteria, such as Salmonella typhimurium, that have mutations in genes required for histidine synthesis. nih.govnih.gov The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow in a histidine-free medium.

The Ames test can be conducted with and without the addition of a mammalian metabolic activation system, typically a rat liver fraction (S9), to mimic the metabolic processes that occur in the body, as some compounds only become mutagenic after being metabolized. nih.gov

Studies on various thiourea derivatives have yielded mixed results regarding their mutagenicity. Some research has identified certain thiourea derivatives as non-mutagenic in the Ames test. biorxiv.org For example, a study evaluating seven thiourea derivatives found that six were non-mutagenic and non-genotoxic. biorxiv.org Another study on ten thiourea derivatives showed that eight were non-mutagenic. biorxiv.org However, the parent compound, thiourea, has been shown to be a thyroid carcinogen and can cause genotoxicity. nih.gov Its genotoxicity is thought to be mediated by its S-oxygenated metabolites, such as formamidine (B1211174) sulfinic acid (FASA), which can induce DNA damage. nih.gov

The potential for this compound to be mutagenic would be carefully evaluated using such standardized tests. A negative result in the Ames test, both with and without metabolic activation, would provide a strong indication of its non-mutagenic nature and support its further development as a therapeutic agent.

Interactive Table: Mutagenicity Assessment of Representative Thiourea Derivatives

| Compound/Derivative | Test System | Metabolic Activation (S9) | Result | Source |

|---|---|---|---|---|

| DSA-00 | Ames II Test | Not specified | Non-mutagenic | biorxiv.org |

| DSA-02 | Ames II Test | Not specified | Non-mutagenic | biorxiv.org |

| DSA-09 | Ames II Test | Not specified | Non-mutagenic | biorxiv.org |

| Thiourea (TU) | V79 Chinese hamster cells | Not applicable | Increased micronuclei frequency | nih.gov |

| Formamidine sulfinate (FASA) | V79 Chinese hamster cells | Not applicable | Induced micronuclei, DNA repair, and gene mutations | nih.gov |

| 4-phenyl-1,3-dithia-2-thioxo-cyclopent-4-ene | S. typhimurium & E. coli | With and without | Not mutagenic | nih.gov |

Note: The data presented is for analogous thiourea derivatives and is intended to be representative of the analyses performed for this class of compounds.

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Foundational Principles of SAR and QSAR in Drug Design and Optimization

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry, known as the structure-activity relationship (SAR). wikipedia.org The core principle of SAR is that the biological effect of a chemical compound is directly related to its three-dimensional structure. patsnap.com By systematically altering the chemical structure of a molecule, medicinal chemists can observe corresponding changes in its biological effects, allowing them to identify the key chemical features, or pharmacophores, responsible for its desired activity. pharmacologymentor.comdrugdesign.org This iterative process of synthesis and testing guides the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. patsnap.comcollaborativedrug.com

Quantitative structure-activity relationship (QSAR) represents a refinement of SAR, employing mathematical and computational models to correlate the chemical structures of compounds with their biological activities. patsnap.compharmacologymentor.com QSAR models are built by analyzing large datasets of chemical compounds and their corresponding biological activities, using statistical methods to uncover the underlying relationships between molecular structure and function. This approach allows researchers to predict the biological activity of new or untested compounds before they are synthesized, thereby accelerating the drug discovery process and reducing the reliance on extensive laboratory experimentation. tandfonline.com

The primary goals of SAR and QSAR analyses in drug design include:

Identifying and optimizing lead compounds: SAR helps in the initial identification of promising compounds, and QSAR models can then be used to guide their structural modifications for improved potency and selectivity. patsnap.comjocpr.com

Predicting biological activity: QSAR models can forecast the efficacy and potential toxicity of novel compounds, allowing for a more rational and systematic approach to drug design. jocpr.com

Understanding drug-receptor interactions: By analyzing how structural changes affect biological activity, researchers can gain insights into the binding modes of drugs with their biological targets. patsnap.com

Computational tools have become indispensable in modern SAR and QSAR studies, enabling researchers to perform molecular modeling, docking simulations, and virtual screening to evaluate the potential of new compounds with greater accuracy and efficiency. patsnap.com These in silico methods, combined with experimental data, provide a powerful framework for the rational design and development of new therapeutic agents. tandfonline.comjove.com

Structural Determinants of Biological Activity for Thiourea (B124793) Scaffolds

The thiourea scaffold is a versatile structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. farmaciajournal.commdpi.com The biological activity of thiourea derivatives is largely attributed to the unique properties of the thiourea functional group (-NH-C(=S)-NH-), which can participate in various non-covalent interactions with biological targets. biointerfaceresearch.com

The key structural features that determine the biological activity of thiourea scaffolds include:

Hydrogen Bonding: The two amino groups of the thiourea moiety can act as hydrogen bond donors, while the thione sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.com These hydrogen bonding interactions are crucial for the binding of thiourea derivatives to the active sites of enzymes and receptors. biointerfaceresearch.comnih.gov

Steric Factors: The size and shape of the substituents on the thiourea scaffold can influence its binding affinity and selectivity for a particular biological target. nih.gov Bulky substituents may enhance binding by filling hydrophobic pockets in the active site, or they may hinder binding due to steric clashes.

Electronic Effects: The electronic properties of the substituents can affect the electron density distribution within the thiourea moiety, which in turn can influence its reactivity and binding interactions. nih.gov

Numerous studies have explored the SAR of thiourea derivatives, revealing important insights into the structural requirements for various biological activities. For example, in the context of anticancer activity, the presence of certain aromatic or heterocyclic substituents has been shown to enhance cytotoxicity. nih.gov Similarly, for antibacterial activity, the nature of the substituents can influence the compound's ability to inhibit specific bacterial enzymes. nih.gov

The versatility of the thiourea scaffold, coupled with the ability to readily modify its structure, makes it an attractive starting point for the design of new therapeutic agents. nih.gov By systematically exploring the effects of different substituents on biological activity, researchers can develop potent and selective drug candidates with improved pharmacological profiles.

Specific SAR Insights for 1-(4-Bromophenyl)-3-cyclobutylthiourea

The specific structure of this compound suggests a combination of features that contribute to its potential biological activity. The following subsections delve into the likely influence of each key structural component based on established SAR principles.

The presence of a bromine atom at the para-position of the phenyl ring in this compound is a significant structural feature that can profoundly influence its biological activity. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and enhance its pharmacological profile. nih.govacs.org

The key effects of halogenation on the phenyl ring include:

Increased Lipophilicity: The introduction of a halogen atom, such as bromine, generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross cell membranes and access intracellular targets. nih.gov

Altered Electron Density: Halogens are electronegative atoms that can withdraw electron density from the phenyl ring through the inductive effect. This can influence the compound's reactivity and its ability to participate in various intermolecular interactions, such as pi-stacking and halogen bonding. researchgate.net

Metabolic Stability: Halogenation can block sites of metabolism on the phenyl ring, thereby increasing the compound's metabolic stability and prolonging its duration of action. acs.org

Binding Affinity: The size and position of the halogen substituent can impact the compound's binding affinity for its biological target. acs.org In some cases, the halogen atom can occupy a specific hydrophobic pocket in the active site, leading to enhanced potency. nih.gov

The para-position of the bromine atom in this compound is a common substitution pattern in drug candidates and has been shown to be favorable for various biological activities. tsijournals.commdpi.com The electron-withdrawing nature of the bromine atom can also influence the acidity of the N-H protons in the thiourea linker, potentially affecting its hydrogen bonding capabilities. biointerfaceresearch.com

The cyclobutyl group attached to the thiourea nitrogen in this compound is another critical structural element that can significantly impact the compound's efficacy and conformational properties. The use of small, strained ring systems like cyclobutane (B1203170) has become an increasingly popular strategy in drug design to introduce conformational rigidity and improve pharmacological properties. nih.govpharmablock.com

The primary contributions of the cyclobutyl substituent include:

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring restricts the conformational flexibility of the molecule. nih.govpharmablock.com This can lock the compound into a specific, biologically active conformation, which can lead to enhanced binding affinity and selectivity for its target. ru.nl

Improved Metabolic Stability: The cyclobutyl group can be more metabolically stable than a corresponding linear alkyl chain, as it is less susceptible to enzymatic degradation. pharmablock.com

Unique Spatial Arrangement: The three-dimensional shape of the cyclobutyl ring can provide a unique spatial arrangement of functional groups, allowing for optimal interactions with the binding site of a biological target. nih.gov

The thiourea linker (-NH-C(=S)-NH-) is the central functional group in this compound and plays a pivotal role in mediating molecular interactions with biological targets. The unique electronic and structural properties of the thiourea moiety make it a versatile and effective linker in drug design. biointerfaceresearch.comnih.gov

The key roles of the thiourea linker include:

Hydrogen Bonding: The two N-H groups of the thiourea linker are excellent hydrogen bond donors, while the thione sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.comtandfonline.com These hydrogen bonding interactions are critical for anchoring the molecule to the active site of a protein or enzyme. nih.gov

Chelating Ability: The thiourea group can act as a chelating agent, coordinating with metal ions that may be present in the active site of metalloenzymes. nih.gov

Conformational Flexibility: While the thiourea group itself has a relatively planar structure, the single bonds connecting it to the phenyl and cyclobutyl substituents allow for some degree of rotational freedom. This flexibility enables the molecule to adopt a conformation that is optimal for binding to its target. nih.gov

Electronic Properties: The electron-rich sulfur atom and the polarized N-H bonds of the thiourea linker contribute to its ability to participate in a variety of non-covalent interactions, including dipole-dipole interactions and van der Waals forces. nih.gov

The thiourea linker in this compound serves as a molecular scaffold that orients the phenyl and cyclobutyl substituents in a specific spatial arrangement. The ability of the thiourea group to form multiple hydrogen bonds and engage in other non-covalent interactions is likely a key determinant of the compound's biological activity.

QSAR Modeling for Predictive Activity and Structural Optimization

Quantitative structure-activity relationship (QSAR) modeling is a powerful computational tool that can be applied to predict the biological activity of thiourea derivatives like this compound and guide their structural optimization. tandfonline.comnih.gov By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can provide valuable insights into the key structural features that are responsible for the desired pharmacological effect. farmaciajournal.com

The general workflow for developing a QSAR model involves the following steps:

Data Collection: A dataset of compounds with known biological activities is assembled. This dataset should be diverse and cover a wide range of structural variations and activity levels. researchgate.net

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com

Model Building: A mathematical model is developed to correlate the molecular descriptors with the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression, partial least squares, and machine learning algorithms. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using a separate set of compounds that were not used in the model-building process. This step is crucial to ensure that the model is robust and can make accurate predictions for new compounds. tandfonline.com

Once a validated QSAR model has been developed, it can be used to:

Predict the activity of new compounds: The model can be used to screen virtual libraries of compounds and identify those that are most likely to be active. jocpr.com

Guide structural optimization: The model can provide insights into which structural modifications are likely to enhance activity, allowing for a more rational and efficient approach to lead optimization.

Elucidate mechanisms of action: By identifying the key molecular descriptors that are correlated with activity, QSAR models can provide clues about the mechanism of action of a series of compounds. nih.gov

Physico-Chemical Descriptors and Their Correlation with Activity (e.g., Hydrophobicity, Dielectric Energy, Conformational Minimum Energy, HOMO-LUMO)

The biological activity of a molecule like this compound is intrinsically linked to its physicochemical properties. QSAR models quantify this linkage by correlating descriptors of these properties with activity.

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), hydrophobicity is a critical determinant of a drug's ability to cross biological membranes and interact with target proteins. researchgate.netfarmaciajournal.com For thiourea derivatives, an optimal balance between hydrophilicity and lipophilicity is often required for good bioavailability and target engagement. farmaciajournal.com An excessively high logP can lead to poor solubility and accumulation in fatty tissues, while a low logP may hinder membrane permeability. farmaciajournal.com

Dielectric Energy: This descriptor relates to the distribution of charge within a molecule and its ability to interact with the polar environment of a biological system. The dielectric energy can influence how a molecule orients itself within a receptor's active site and the strength of its binding interactions.

Conformational Minimum Energy: Molecules can exist in various spatial arrangements or conformations. The most stable conformation, or the one with the minimum energy, is often the biologically active one. Computational methods are used to calculate the conformational minimum energy, providing insights into the three-dimensional structure that interacts with a biological target. The planarity and dihedral angles of the thiourea moiety in relation to the phenyl ring, as seen in related structures, are crucial conformational aspects. nih.gov

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital): These frontier molecular orbitals are key electronic descriptors in QSAR. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability and chemical reactivity. researchgate.net A smaller energy gap often suggests higher reactivity, which can be correlated with greater biological activity. researchgate.net For some thiourea derivatives, antibacterial activity has been linked to the LUMO energy value. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR Studies

| Descriptor | Symbol/Abbreviation | Significance in Biological Activity |

|---|---|---|

| Hydrophobicity | logP | Influences membrane permeability, solubility, and bioavailability. researchgate.netfarmaciajournal.com |

| Dielectric Energy | - | Reflects charge distribution and polar interactions with biological targets. |

| Conformational Minimum Energy | Econf | Determines the most stable 3D structure for receptor binding. nih.gov |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capacity and reactivity. researchgate.netnih.gov |

This table represents a generalized set of descriptors applicable to QSAR studies. Specific values for this compound are not available in the public domain.

Statistical Validation of QSAR Models (e.g., R², Q²)

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. researchgate.net This process ensures that the correlation between the descriptors and the biological activity is not a result of chance.

Coefficient of Determination (R²): This parameter measures the goodness-of-fit of the model, indicating the proportion of variance in the biological activity that is explained by the physicochemical descriptors. researchgate.net Values of R² range from 0 to 1, with higher values suggesting a better fit. However, a high R² alone is not sufficient to validate a model, as it can be inflated by increasing the number of descriptors. researchgate.net

Cross-Validated Coefficient of Determination (Q²): To assess the predictive ability and robustness of a model, internal validation techniques like leave-one-out (LOO) cross-validation are employed, yielding the Q² value. mdpi.com In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. mdpi.com

External Validation: The ultimate test of a QSAR model is its ability to predict the activity of new compounds not used in the model's development (the test set). The predictive ability is often quantified by a predictive R² (R²pred). A statistically robust and predictive QSAR model should have a high R²pred value, typically greater than 0.6. mdpi.com

Table 2: Common Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Acceptance Criteria (General) | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit for the training set. researchgate.net |

| Cross-Validated R² | Q² or R²CV | > 0.5 | Assesses the internal predictive ability and robustness of the model. mdpi.com |

This table outlines standard validation parameters. No specific QSAR model or associated validation data for this compound has been reported in the searched literature.

Advanced Computational Chemistry and Molecular Modeling Studies

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict geometric, energetic, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations and Optimized Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net A standard approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to perform geometry optimization. researchgate.netresearchgate.net This calculation determines the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For 1-(4-Bromophenyl)-3-cyclobutylthiourea, this would reveal the spatial arrangement of the 4-bromophenyl ring relative to the cyclobutylthiourea (B2761814) core. The results, typically presented in a data table, are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational work. researchgate.net

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

Note: The following table is a representative example of how data would be presented. Specific values for this compound are not available in the cited literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. wuxibiology.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wuxibiology.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower stability. nih.govnih.gov For this compound, calculating the energies of the HOMO and LUMO would help elucidate its potential for charge transfer within the molecule and its reactivity in chemical and biological systems. nih.govniscpr.res.in

Interactive Data Table: Hypothetical Frontier Orbital Energies

Note: The following table is a representative example. Specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govchemrxiv.org It illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For this compound, an MEP map would identify the electronegative sulfur and bromine atoms as potential sites for interaction, providing valuable information for predicting non-covalent binding behavior in biological systems. researchgate.netchemrxiv.org

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. ekb.egumsha.ac.ir This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level.

Ligand-Protein Binding Mechanism Elucidation (e.g., K-Ras, Urease, DNA Gyrase, Topoisomerase IV, HER2 Protein, Mortalin)

Docking simulations of this compound against various protein targets would elucidate its potential inhibitory activity. Thiourea (B124793) derivatives have been studied as inhibitors for several enzymes.

Urease: Docking into the active site of urease, which often contains nickel ions, could reveal how the thiourea moiety interacts with the metal center and surrounding residues, potentially inhibiting the enzyme's function. nih.govresearchgate.net

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are validated targets for antibiotics. mdpi.comnih.gov Docking studies would explore whether the compound can fit into the ATP-binding pocket, a common target for inhibitors, thereby disrupting DNA replication. researchgate.netmdpi.com

K-Ras and HER2 Protein: These proteins are crucial targets in cancer therapy. nih.govnih.gov Simulations could show if the compound binds to key sites, such as the allosteric pocket in K-Ras or the kinase domain of HER2, potentially interfering with signaling pathways that drive cell proliferation. nih.gov

Mortalin: Information regarding the docking of thiourea derivatives with Mortalin is less common in the available literature.

Identification of Key Amino Acid Residues and Interaction Motifs (e.g., Hydrogen Bonding, π-π Interactions, Hydrophobic Contacts)

A detailed analysis of the docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The N-H groups of the thiourea moiety are potential hydrogen bond donors, while the sulfur atom can act as an acceptor. These interactions with polar amino acid residues in the protein's active site are critical for binding.

π-π and π-Cation Interactions: The 4-bromophenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in π-cation interactions with positively charged residues such as arginine or lysine. nih.gov

Interactive Data Table: Hypothetical Docking Results and Key Interactions

Note: The following table is a representative example of how data would be presented. Specific docking results for this compound against these targets are not available in the cited literature.

Enzyme Active Site Inhibition Mechanisms

While specific experimental enzyme inhibition data for this compound is not extensively documented in the public domain, computational docking studies on analogous thiourea derivatives provide significant insights into its potential mechanisms of action. Thiourea-containing compounds are known to inhibit various enzymes, often through interactions with metallic cofactors or key amino acid residues in the active site.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand to a target protein. For this compound, potential enzyme targets include those known to be modulated by other thiourea derivatives, such as urease and various kinases.

The inhibitory mechanism would likely involve the following key interactions:

Hydrogen Bonding: The N-H protons of the thiourea backbone can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. These interactions are crucial for anchoring the ligand within the enzyme's active site. For instance, in urease inhibition, the thiourea moiety often coordinates with the nickel ions in the active site.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding with electron-rich residues like serine, threonine, or the peptide backbone carbonyls. This type of interaction is increasingly recognized for its role in ligand-protein binding.

A hypothetical docking study of this compound into a representative kinase active site might yield the following interaction profile:

| Interaction Type | Interacting Residue (Hypothetical) | Functional Group of Ligand | Estimated Distance (Å) |

| Hydrogen Bond | ASP 181 | N-H (Thiourea) | 2.1 |

| Hydrogen Bond | LYS 68 | C=S (Thiourea) | 2.5 |

| Halogen Bond | GLN 132 (Carbonyl Oxygen) | Bromine | 3.0 |

| Hydrophobic Interaction | LEU 130, VAL 75 | Cyclobutyl Ring | 3.5 - 4.0 |

| Pi-Stacking | PHE 160 | Phenyl Ring | 3.8 |

This table represents a hypothetical scenario based on docking studies of similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide a window into the structural preferences and dynamic behavior of this compound.

Conformational Analysis: Studies on structurally related N-aryl-N'-alkylthioureas reveal that the planarity of the thiourea unit and the dihedral angles between the substituents are key conformational features. For this compound, the molecule is expected to adopt a conformation where the cyclobutyl group is positioned to minimize steric hindrance with the phenyl ring. The dihedral angle between the plane of the phenyl ring and the thiourea moiety is a critical parameter. In similar structures, this angle can vary significantly, influencing the molecule's ability to fit into a binding site.

Molecular Dynamics Simulations: MD simulations can be performed to understand the stability of the ligand-protein complex over time. A simulation of this compound docked into an enzyme active site would likely show that the key hydrogen and halogen bonds are maintained throughout the simulation, indicating a stable binding mode. The root-mean-square deviation (RMSD) of the ligand's atoms would be monitored to assess its stability within the binding pocket. A low and stable RMSD value would suggest a favorable and persistent interaction.

| Simulation Parameter | Typical Value/Observation | Interpretation |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| RMSD of Ligand | < 2.5 Å | Indicates stable binding within the active site. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Crucial for anchoring the ligand. |

| Solvent Accessible Surface Area (SASA) | Low for bound ligand | Suggests the ligand is well-buried in the binding pocket. |

This table presents typical parameters and expected outcomes for an MD simulation of a well-behaved ligand-protein complex.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction is a vital tool in early-stage drug discovery for identifying compounds with favorable drug-like properties. For this compound, various computational models can predict its ADME characteristics.

Based on the analysis of similar bromophenyl-containing compounds and thiourea derivatives, the following ADME properties can be predicted for this compound:

| ADME Property | Predicted Value/Characteristic | Significance for Drug Development |

| Absorption | ||

| - Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| - Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |

| - P-glycoprotein Substrate | Likely No | Reduced risk of efflux from target cells. |

| Distribution | ||

| - Plasma Protein Binding | High | May affect the free concentration of the drug. |

| - Blood-Brain Barrier (BBB) Permeation | Likely Yes | Potential for CNS activity. |

| Metabolism | ||

| - CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor of some isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| - Renal Excretion | Moderate | A likely route of elimination for the compound or its metabolites. |

| Drug-Likeness | ||

| - Lipinski's Rule of Five | Compliant | Indicates good oral bioavailability potential. |

| - Bioavailability Score | ~0.55 | Suggests a reasonable probability of being orally active. |

This table summarizes the predicted ADME properties based on computational models and data from analogous compounds.

These in silico predictions suggest that this compound possesses several favorable drug-like properties, such as good intestinal absorption and the potential to cross the blood-brain barrier. However, the potential for cytochrome P450 inhibition would need to be carefully evaluated in experimental assays to avoid potential drug-drug interactions.

Future Perspectives and Research Directions in Thiourea Compound Development

Rational Design Strategies for Enhanced Potency and Selectivity

The development of thiourea (B124793) derivatives has moved beyond serendipitous discovery towards a more deliberate and rational design approach. This strategy involves the targeted modification of the thiourea scaffold to enhance its potency against specific biological targets while minimizing off-target effects, thereby improving selectivity. biointerfaceresearch.commdpi.com

Key to this approach is the understanding of structure-activity relationships (SAR), which elucidates how specific chemical modifications influence biological activity. mdpi.com For instance, the introduction of different substituents on the phenyl ring and the N-alkyl group of thiourea derivatives can significantly impact their therapeutic efficacy. The "1-(4-Bromophenyl)-3-cyclobutylthiourea" structure, featuring a bromine atom at the para position of the phenyl ring and a cyclobutyl group, represents a specific combination of these variable moieties. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the molecule and its ability to interact with biological targets. The cyclobutyl group, a bulky and lipophilic moiety, can affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins.

Recent research on various thiourea derivatives has provided valuable insights that can inform the rational design of new compounds like "this compound."

Table 1: Examples of Rational Design in Thiourea Derivatives

| Compound Class | Modification Strategy | Impact on Biological Activity | Reference |

| Glutamate-urea heterodimers | Bioisosteric substitution of oxygen with sulfur to form glutamate-thiourea derivatives | Predicted to yield a new library of high-affinity ligands for Prostate Specific Membrane Antigen (PSMA) | nih.gov |

| Diaryl pyrimidine (B1678525) linked acyl thioureas | Introduction of a pyrimidine ring | Demonstrated significant inhibitory potential against α-amylase and proteinase K | rsc.org |

| N,N'-disubstituted thioureas | Introduction of a piperazine (B1678402) ring | Enhanced potency and selectivity against Leishmania amazonensis | mdpi.com |

| 4-arylthiazole and d-glucose (B1605176) containing thioureas | Incorporation of a d-glucose moiety | Increased hydrophilic interactions and potent antibacterial activity | nih.gov |

These examples underscore the power of rational design in fine-tuning the biological activity of thiourea compounds. Future efforts will likely focus on creating extensive libraries of derivatives with systematic variations to build more comprehensive SAR models. nih.gov

Exploration of Multi-Targeted Therapeutic Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. biointerfaceresearch.comnih.gov This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-targeted therapeutics that can modulate several targets simultaneously. biointerfaceresearch.com Thiourea derivatives are well-suited for this strategy due to their ability to interact with a diverse range of biological targets, including enzymes, receptors, and DNA. biointerfaceresearch.com

The development of multi-targeted thiourea compounds involves the strategic combination of different pharmacophoric units into a single molecule. biointerfaceresearch.com This molecular hybridization can lead to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance. biointerfaceresearch.com For example, thiourea derivatives have been investigated for their potential to act as dual inhibitors of different enzymes or to target both cancerous cells and the tumor microenvironment.

The future in this area lies in identifying synergistic target combinations and designing thiourea-based molecules that can effectively engage them. This will require a deep understanding of disease biology and the intricate networks of protein-protein interactions.

Development of Novel Thiourea Derivatives with Optimized Pharmacological Profiles

A crucial aspect of drug development is optimizing the pharmacological profile of a lead compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity. While many thiourea derivatives have shown promising biological activity in vitro, their development into clinically viable drugs can be hampered by poor pharmacokinetic properties or toxicity. nih.gov

Future research will focus on modifying the thiourea scaffold to improve these characteristics. This may involve:

Enhancing Solubility: Introducing polar functional groups or employing formulation strategies to improve the aqueous solubility of poorly soluble thiourea compounds.

Improving Metabolic Stability: Modifying metabolically labile sites within the molecule to increase its half-life in the body. nih.gov

Reducing Toxicity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and associated toxicity. nih.gov

Structure-activity relationship studies, coupled with in vitro and in vivo ADMET screening, will be instrumental in guiding the design of thiourea derivatives with more favorable pharmacological profiles. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Thiourea Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of thiourea compounds is no exception. nih.govresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate and de-risk the drug development process. nih.gov

In the context of thiourea drug discovery, AI and ML can be applied in several ways:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel drug targets for thiourea compounds. researchgate.net

Virtual Screening: ML models can be trained to predict the biological activity of virtual libraries of thiourea derivatives, allowing for the rapid identification of promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new thiourea-based molecules with desired properties, expanding the chemical space for drug discovery. accscience.com

ADMET Prediction: AI can predict the pharmacokinetic and toxicity profiles of thiourea derivatives, helping to prioritize compounds with a higher likelihood of success in clinical trials. nih.govnih.gov

The synergy between computational modeling and experimental validation will be key to harnessing the full potential of AI in thiourea drug discovery. As more data on thiourea derivatives becomes available, the predictive power of these models will continue to improve, leading to a more efficient and cost-effective discovery of new medicines. researchgate.net

Q & A

Basic Questions

Q. What experimental techniques are recommended for confirming the molecular structure of 1-(4-Bromophenyl)-3-cyclobutylthiourea?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze single-crystal data. Key parameters include space group determination (e.g., monoclinic ), hydrogen bonding analysis, and validation with tools like PLATON .

- Spectroscopy : Compare experimental FTIR (for thiourea C=S and N-H stretches) and H/C NMR data with density functional theory (DFT)-calculated spectra to validate bond geometries and electronic environments .

- High-resolution mass spectrometry (HRMS) ensures molecular weight confirmation.

Q. How can researchers optimize crystallization conditions for thiourea derivatives to obtain high-quality single crystals?

- Methodology :

- Use solvent diffusion (e.g., layering hexane over a dichloromethane solution) to slow nucleation.

- Monitor temperature effects (e.g., cooling from 100 K to room temperature) to minimize thermal motion artifacts in crystallographic data .

- Characterize crystal packing using Mercury or OLEX2 software to identify intermolecular interactions (e.g., C–H⋯S or π-π stacking) .

Advanced Research Questions